2-(Pyridin-2-yl)pyrimidine-4-carboxylic acid
Description
2-(Pyridin-2-yl)pyrimidine-4-carboxylic acid (CAS-related CID: 62749366) is a heterocyclic compound with the molecular formula C₁₀H₇N₃O₂. Its structure comprises a pyrimidine ring substituted at the 2-position with a pyridin-2-yl group and at the 4-position with a carboxylic acid moiety (SMILES: C1=CC=NC(=C1)C2=NC=CC(=N2)C(=O)O) . This bifunctional structure enables diverse reactivity, making it valuable in medicinal chemistry and materials science. Key applications include:
Properties
IUPAC Name |
2-pyridin-2-ylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)8-4-6-12-9(13-8)7-3-1-2-5-11-7/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBROCOXUAOFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094211-77-4 | |
| Record name | 2-(pyridin-2-yl)pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Diels-Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by hydrogenation to yield the carboxylic acid intermediate .
Industrial Production Methods
While specific industrial production methods for 2-(Pyridin-2-yl)pyrimidine-4-carboxylic acid are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents to remove oxygen or add hydrogen atoms.
Substitution: This compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of 2-(pyridin-2-yl)pyrimidine-4-carboxylic acid and its derivatives. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, the following IC50 values were observed:
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| HepG2 | This compound | <0.1 |
| MCF-7 | This compound | <0.1 |
These results indicate potent antiproliferative activity, suggesting that this compound could be a promising candidate for further development as an anticancer agent .
Antifibrotic Activity
The antifibrotic properties of this compound have also been extensively studied, particularly in the context of liver fibrosis.
Case Study: Liver Fibrosis Treatment
In a rat model of liver fibrosis induced by thioacetamide, treatment with the compound resulted in significant reductions in fibrosis markers and improved liver function tests compared to untreated controls. The following table summarizes the findings:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Liver Fibrosis Score | High | Significantly Lowered |
| Collagen Production Markers | Elevated | Reduced |
These findings suggest that this compound may play a crucial role in managing liver fibrosis .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through its ability to inhibit key inflammatory mediators.
Research Findings
In vitro studies demonstrated that the compound significantly inhibited COX-2 activity, with an IC50 value comparable to standard anti-inflammatory drugs such as celecoxib:
| Compound | IC50 (μM) |
|---|---|
| This compound | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 |
This suggests that the compound may serve as a viable alternative or adjunct to existing anti-inflammatory therapies .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. The following synthetic route has been commonly employed:
- Condensation : Pyridine derivatives are condensed with suitable pyrimidine precursors.
- Functionalization : Subsequent functionalization introduces carboxylic acid groups.
- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antifibrotic activity is attributed to the inhibition of collagen production and the downregulation of collagen prolyl 4-hydroxylases . This leads to reduced fibrosis and improved tissue function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrimidine-4-carboxylic acid derivatives below:
Structural and Functional Comparisons
Biological Activity
2-(Pyridin-2-yl)pyrimidine-4-carboxylic acid, also known as 2-PYP-4-COOH, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₇N₃O₂, with a molecular weight of approximately 173.17 g/mol. The structure features a pyrimidine ring substituted with a pyridine group at the 2-position and a carboxylic acid functional group at the 4-position. This unique arrangement allows for various chemical reactivities and interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in cancer research. Its potential applications include:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit specific enzymes and receptors involved in cancer progression. For instance, it has been evaluated against various human tumor cell lines, showing promising cytotoxic effects.
- Anti-inflammatory Properties : The compound's ability to interact with inflammatory pathways suggests potential use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Anticancer | Inhibits enzymes/receptors linked to tumor growth; evaluated against cancer cell lines. |
| Anti-inflammatory | Potential to modulate inflammatory responses; further studies needed. |
| Enzyme Inhibition | Interacts with cytochrome P450 enzymes; implications for drug metabolism. |
The mechanism of action for this compound involves its interaction with various biological targets, including:
- Enzymes : The compound has shown inhibitory effects on enzymes critical for metabolic pathways, such as cytochrome P450 enzymes.
- Receptors : It may bind to specific receptors involved in cellular signaling, influencing various biochemical pathways.
Research Findings and Case Studies
- Cytotoxicity Studies : In vitro studies have shown that derivatives of this compound exhibit cytotoxic activity against several human cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer). For example, one derivative demonstrated an IC50 value of 1.143 µM against renal cancer cells, indicating high potency.
- Docking Studies : Computational docking studies have provided insights into the binding affinity of this compound to various target proteins, suggesting its potential as a lead compound in drug discovery .
- Antimicrobial Activity : Recent investigations have explored the antimicrobial properties of related compounds, indicating that modifications to the pyridine and pyrimidine rings can enhance activity against pathogens like Pseudomonas aeruginosa.
Future Directions
Given its structural features and preliminary findings, future research on this compound should focus on:
- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.
- Structural Modifications : To optimize biological activity through synthetic modifications.
- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 2-(Pyridin-2-yl)pyrimidine-4-carboxylic acid?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrimidine-4-carboxylic acid derivatives can be functionalized at the 2-position using pyridin-2-yl groups via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. Reaction conditions (e.g., temperature, catalysts like Pd(PPh₃)₄, and solvents such as DMF) must be optimized to avoid side products . Multi-step protocols may include protection/deprotection of functional groups, as seen in thieno-pyrimidine derivatives .
Q. How should researchers handle and store this compound safely?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for pyrimidine-4-carboxylic acid analogs:
- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
- Store at -20°C in airtight containers to prevent degradation .
- Avoid inhalation by working in a fume hood; flush contaminated skin with water immediately .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- UV-Vis spectroscopy : Confirm λmax at 205 nm and 256 nm for pyrimidine-4-carboxylic acid derivatives .
- NMR/IR spectroscopy : Assign peaks for carboxylic acid (1700–1750 cm⁻¹ in IR) and pyridyl protons (δ 8.0–9.0 ppm in <sup>1</sup>H NMR) .
- HPLC : Use ≥98% purity standards with C18 columns and acetonitrile/water gradients .
Q. How can solubility challenges be addressed during experimental design?
- Methodological Answer : Test polar aprotic solvents (DMSO, DMF) for initial dissolution. For biological assays, prepare stock solutions in DMSO followed by dilution in aqueous buffers (pH 7.4). Sonication or mild heating (≤40°C) may improve solubility .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for derivatives?
- Methodological Answer :
- Control variables : Compare assay conditions (e.g., bacterial strains, incubation times) across studies. For example, antimicrobial activity in S. aureus may vary due to substituent electronegativity .
- Statistical validation : Use dose-response curves (IC50) with triplicate measurements to confirm reproducibility .
- Cross-reference structural data : Correlate bioactivity with crystallography or computational models to identify critical functional groups .
Q. How can computational docking studies optimize derivative design for target proteins?
- Methodological Answer :
- Software setup : Use AutoDock Vina or Schrödinger Suite with PyMOL visualization. Input the compound’s 3D structure (optimized via DFT) and target protein PDB files (e.g., bacterial gyrase for antimicrobial studies) .
- Validation : Compare docking scores with experimental IC50 values. Adjust protonation states of the carboxylic acid group to match physiological pH .
Q. What reaction conditions maximize yields in multi-step synthetic pathways?
- Methodological Answer :
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)2) for coupling efficiency.
- Temperature control : Maintain ≤80°C to prevent decarboxylation of the pyrimidine ring .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for intermediates .
Q. How do substituents at the pyridin-2-yl position influence bioactivity?
- Methodological Answer :
- SAR studies : Introduce electron-withdrawing groups (e.g., -Cl) to enhance antimicrobial potency, as seen in 4-chlorophenyl analogs .
- Steric effects : Bulky groups (e.g., benzyloxy) may reduce binding affinity to compact active sites; use molecular dynamics simulations to assess conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
